4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)-

Description

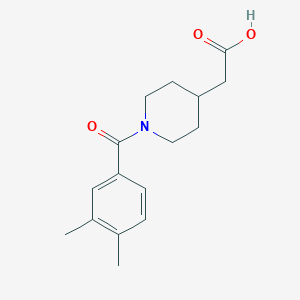

4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- is a piperidine derivative characterized by a 3,4-dimethylbenzoyl group attached to the nitrogen atom of the piperidine ring via an acetic acid linker. Piperidine derivatives are widely explored for their pharmacological properties, including CCR5 antagonism in HIV-1 inhibition .

Properties

IUPAC Name |

2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11-3-4-14(9-12(11)2)16(20)17-7-5-13(6-8-17)10-15(18)19/h3-4,9,13H,5-8,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANLROWGPKKWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- involves several steps. One common method includes the acylation of piperidine derivatives with 3,4-dimethylbenzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 4-piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- exhibit selective antiproliferative effects against various cancer cell lines. For instance, studies have shown significant inhibition of triple-negative breast cancer cells (MDA-MB231) at concentrations as low as 10 μM.

| Compound | Cell Line | Inhibition (%) at 10 μM |

|---|---|---|

| This compound | MDA-MB231 | >50% |

| Control (MCF-10A) | MCF-10A | <20% |

- Mechanisms of Action : The compound may inhibit key enzymes involved in cancer proliferation, such as DNA topoisomerase IIα and carbonic anhydrases. Additionally, it has been shown to interact with serotonin receptors, suggesting potential applications in treating central nervous system disorders.

Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound against various pathogens. Preliminary results indicate that it may possess significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Neurological Applications

Research indicates that derivatives of this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Investigations into its interaction with neurotransmitter systems are ongoing.

Industrial Applications

4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- is also utilized in the development of advanced materials due to its stability and reactivity:

- Polymer Synthesis : It serves as a building block for synthesizing polymers with specific properties tailored for applications in coatings and adhesives.

- Pharmaceutical Formulations : Its unique chemical properties allow it to be incorporated into pharmaceutical formulations aimed at enhancing drug delivery systems.

Case Study 1: Anticancer Research

A notable study evaluated a library of compounds based on the piperidine scaffold for their anticancer properties. The most potent compounds were identified through quantitative structure-activity relationship (QSAR) modeling, revealing strong correlations between structural features and biological activity.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, various derivatives of the compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated promising activity, warranting further investigation into structure-activity relationships.

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Impact of Substituent Position and Functional Groups

- However, its activity remains unquantified in the evidence. 2,6-Dimethylbenzoyl: In bicyclic piperidine analogs, this substitution yielded IC₅₀ values as low as 1.20 μmol·L⁻¹, suggesting that substituent position critically affects antiviral potency . 4-Chlorobenzoyl: The electron-withdrawing chlorine atom may stabilize the compound against enzymatic degradation, a feature observed in other therapeutic agents .

- Linker Modifications: Acetic Acid Linker: Present in 4-Piperidineacetic acid derivatives; balances polarity and flexibility for receptor interaction. Phenoxyacetyl Linker: Introduced in the 4-chlorobenzoyl analog, this rigid aromatic linker may restrict conformational freedom, altering binding kinetics .

Biological Activity

4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- is a compound of interest due to its potential biological activities. This article aims to provide a detailed analysis of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Chemical Formula: C13H17NO2

- CAS Number: 1030432-69-9

This compound features a piperidine ring and a dimethylbenzoyl moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including 4-piperidineacetic acid, 1-(3,4-dimethylbenzoyl)-. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several piperidine derivatives on human colon cancer cells (HCT116 and HT29). The results are summarized in Table 1.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- | < 1 | HCT116 |

| Other Piperidine Derivative A | < 2 | HT29 |

| Other Piperidine Derivative B | < 4 | HCT116 |

The data suggests that the compound exhibits significant cytotoxicity at low concentrations, indicating its potential as an anticancer agent .

The mechanism by which 4-piperidineacetic acid, 1-(3,4-dimethylbenzoyl)- exerts its biological effects may involve:

- Induction of Apoptosis: Similar piperidine derivatives have been shown to activate apoptotic pathways in cancer cells.

- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation and survival.

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective properties. For instance, some compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.

Neuroprotective Case Study

In a study investigating piperidine derivatives for neuroprotection:

- Compounds were evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE).

- Results indicated that certain derivatives showed promising inhibition rates, suggesting potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicity Profile

While exploring the biological activity of 4-piperidineacetic acid, 1-(3,4-dimethylbenzoyl)-, it is crucial to consider its safety profile. Preliminary assessments indicate that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.